The specific research applications of this compound are detailed in the table below.
| Application Area | Specific Use | Key Characteristics |
|---|
| Analytical Chemistry | Reference Standard for Analytical Method Development, Validation (AMV), and Quality Control (QC) [1] [2] | • Fully characterized chemical compound. • Serves as a benchmark for traceability against pharmacopeial standards (e.g., USP, EP) [1]. • Used to ensure accuracy and consistency in testing Active Pharmaceutical Ingredients (APIs) during synthesis and formulation [1]. | | Commercial & Regulatory | Compliance and Quality Assurance | • Enables suppliers and manufacturers to demonstrate regulatory compliance [2]. • Provides a benchmark for quality control in the pharmaceutical supply chain [2]. |
In its role as a reference standard, the "experimental protocols" involve established analytical techniques rather than biological assays. Key methodologies include:
The available public data does not link this compound to direct experimentation on calcium signaling pathways. Research in that field focuses on different molecules, as shown in the diagram below which illustrates the general calcium signaling pathway for context.
General calcium signaling pathway for research context [3] [4].
If your work requires a high-purity chemical for instrument calibration or quality assurance in pharmaceutical development, this compound serves that specific purpose. For direct biological research on calcium signaling, other tools like calcium-sensitive dyes or specific channel modulators are more appropriate.
Calteridol is a calcium salt complex used in clinical and research settings, primarily for its paramagnetic properties in MRI and as a source of calcium ions in experimental biology.
| Property | Description |
|---|---|
| Primary Application | MRI contrast agent; calcium source in liposome preparation for research [1] [2] |
| Mechanism as Contrast Agent | Paramagnetic gadolinium complex shortens T1 relaxation time of nearby water protons, enhancing MRI signal intensity (brightness) [1] |
| Mechanism as Calcium Source | Provides Ca²⁺ ions; vital for signal transduction, muscle contraction, bone health, and enzyme cofactor [3] |
The following diagram outlines a research protocol using Calteridol as a calcium source in preparing liposomes for drug delivery systems, based on a cited methodology [2].
The experimental workflow for incorporating Calteridol calcium into liposomes [2].
Based on the search results, this compound's primary characterized mechanism is physical (enhancing MRI contrast) [1]. Its role in biological research is often as a tool or reagent, such as a calcium source [2]. The search did not reveal specific "this compound" signaling pathways or deep therapeutic mechanisms of action, as might be expected for a drug molecule.
To find more detailed information, you could:
The table below summarizes the key chemical and functional information for this compound.
| Property | Description |
|---|---|
| CAS Number | 121915-83-1 [1] |
| Molecular Formula | C₃₄H₅₈Ca₃N₈O₁₄ [2] [1] |
| IUPAC Name | Information not available in search results |
| Primary Function | Stabilizing agent in Gadoteridol (ProHance) MRI contrast agent; acts as a calcium complex of the free ligand to prevent release of toxic free Gadolinium (Gd³⁺) [3]. |
The core of the calteridol ligand is the cyclen macrocycle. This is a 12-membered ring containing four nitrogen atoms, which is a privileged structure in coordination chemistry and medicinal inorganic chemistry [4] [5].
The following diagram illustrates the synthesis workflow for this compound, starting from the Gadolinium-based contrast agent:
Synthesis workflow of this compound from Gadoteridol [3]
The provided patent [3] outlines a specific method for preparing this compound from the marketed MRI contrast agent, Gadoteridol.
Step 1: Decomplexation to Obtain Teridol
Step 2: Complexation with Calcium
This compound is not a contrast agent itself but is used in the formulation of Gadoteridol (ProHance).
The cyclen macrocycle in calteridol is a cornerstone of inorganic and medicinal chemistry.
This compound is a critical safety component in a major MRI contrast agent. Its ligand system, built upon the cyclen macrocycle, exemplifies how strategic ligand design—focusing on pre-organization, multidentate coordination, and thermodynamic stability—can solve complex safety problems in pharmaceutical development. The synthesis protocol, while straightforward, relies on specific purification techniques to ensure the high purity required for human administration.
The table below summarizes the core chemical and application data for Calteridol Calcium:
| Property | Description |
|---|---|
| Chemical Name | 1,4,7,10-Tetraazacyclododecane-1,4,7-triacetate, 10-(2-hydroxypropyl)-, calcium salt (1:2) [1] |
| Molecular Formula | C₃₄H₅₈Ca₃N₈O₁₄ [2] [3] [4] |
| Molecular Weight | 923.1 g/mol [3] [4] |
| CAS Registry Number | 121915-83-1 [1] [3] [4] |
| Primary Documented Use | Reference standard for analytical method development, validation, and quality control during drug synthesis and formulation. It is not for human use [1]. |
While a direct safety profile for this compound is not available, its safety rationale is established indirectly through its role in manufacturing gadolinium-based contrast agents (GBCAs) like Gadoteridol.
Diagram: The role of this compound in mitigating gadolinium toxicity by sequestering free ions.
The search results reveal a significant lack of publicly available data required for a full technical whitepaper. The primary gaps include:
The table below summarizes the core information about this compound:
| Property | Description |
|---|---|
| Chemical Name | Calcium complex of 2,2',2"-(10-(2-hydroxypropyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triyl) triacetic acid [1] |
| USAN | This compound [2] |
| Molecular Formula | (C17H29N4O7.Ca)2.Ca [2] |
| CAS Registry Number | 121915-83-1 [2] |
| Primary Function | Pharmaceutical aid (excipient) [2] |
| Therapeutic Role | Not a drug; used to enhance safety in MRI contrast formulations [1] [2] |
This compound is the calcium complex of the same macrocyclic organic ligand used to form Gadoteridol (ProHance), a common GBCA [1]. Its primary role is to act as a "sequestering agent" within the contrast formulation. If trace amounts of free gadolinium ions are released from the main Gd-complex (Gadoteridol) due to decomposition, or if free ligand is present, this compound competes for and binds them. Because calcium is biologically benign, this process diminishes the toxicity that would otherwise be caused by the highly toxic free Gd³⁺ ions or the free ligand [1].
The following diagram illustrates the proposed mechanism by which this compound enhances safety in a contrast agent formulation:
This diagram shows how this compound acts as a stable sink for free gadolinium and free ligand, preventing toxicity.
The foundational evidence for this compound's use comes from patent literature describing its synthesis and purpose [1]. The key experiments involve demonstrating the synthesis of a highly pure compound and its effectiveness in stabilizing formulations.
1. Synthesis and Purification of the Ligand and Complex The preparation of this compound is part of a multi-step synthesis for the contrast agent Gadoteridol [1]. A critical objective is to produce the ligand and its metal complexes with very high purity.
2. Assessing the Impact on Formulation Safety The safety enhancement is inferred from the complex's high stability and its role as an excipient.
Understanding the safety concerns of GBCAs is vital for appreciating the role of excipients like this compound.
This compound is the calcium complex of 2,2',2"-(10-(2-hydroxypropyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetic acid (commonly known as teridol or butrol). This compound serves as a critical safety excipient in gadolinium-based magnetic resonance imaging (MRI) contrast agents, specifically in formulations containing gadoteridol (marketed as ProHance) [1] [2].
The primary function of this compound in these formulations is to act as a chelating agent buffer that prevents the release of free gadolinium ions, which are known to be toxic and have been associated with nephrogenic systemic fibrosis (NSF) in patients with renal impairment [3] [2]. By maintaining an excess of complex-forming ligand in the form of its calcium complex, this compound ensures that any trace amounts of free gadolinium that might be released from the primary contrast agent are immediately sequestered, thereby enhancing the safety profile of the final pharmaceutical formulation [3] [4] [1].
Reaction Setup: Charge 1.0 equivalent of gadoteridol (Example: 558.7 g, 1.0 mol) into a reaction vessel containing purified water (approximately 3-5 L per mole of gadoteridol) [3].
Decomplexing Agent Addition: Add 3.0-4.0 equivalents of tartaric acid (Example: 450-600 g for 1.0 mol gadoteridol) to the reaction mixture. The optimal range is 3.0-4.0 equivalents, though the process can tolerate 2.0-6.0 equivalents [3].
Reaction Execution: Heat the mixture to 80-90°C with continuous stirring for 1-2 hours. Monitor reaction completion by tracking gadolinium precipitation [3].
Primary Purification: Filter the reaction mixture while hot to remove the insoluble gadolinium-tartrate complex. Retain the filtrate containing teridol [3].
Secondary Purification: Pass the filtrate sequentially through cation and anion exchange resins to remove residual metal ions and acids [3].
Concentration: Concentrate the purified filtrate under reduced pressure to obtain crude teridol [3].
Final Purification: Perform nanofiltration using a spiral-wound organic layer reverse osmosis system with 200-300 Dalton molecular weight cut-off to remove residual salts and low molecular weight impurities [3].
Isolation: Concentrate the nanofiltered solution under reduced pressure to obtain pure teridol (2,2',2"-(10-(2-hydroxypropyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetic acid) with purity >90% [3]. Expected yield: Approximately 91.5% (132.52 g from 1.0 mol gadoteridol) [3].
Reaction Setup: Dissolve 1.0 equivalent of purified teridol (Example: 404.5 g, 1.0 mol) in purified water (approximately 3-5 L per mole of teridol) in a reaction vessel [3].
Calcium Source Addition: Add 0.9-1.8 equivalents of calcium carbonate (Example: 90-180 g for 1.0 mol teridol) to the solution. The optimal equivalent ratio depends on the desired calteridol form [3]:
Complexation Reaction: Heat the mixture to 80-90°C with continuous stirring for 1-2 hours. Monitor reaction completion by checking for consistent pH and disappearance of starting material [3].
Concentration: Concentrate the reaction mixture under reduced pressure to approximately half volume [3].
Crystallization:
Isolation and Drying:
| Analytical Method | Target Specification | Purpose |
|---|---|---|
| HPLC Purity | >99.0% [1] | Determine chemical purity and identify impurities |
| XRPD | Amorphous form [1] | Characterize solid-state properties |
| Residual Gd | <10 ppm | Ensure patient safety |
| Calcium Content | Theoretical: 9.9% (1:1) or 14.1% (2:3) | Verify correct complex stoichiometry |
| Water Content | <1.0% (Karl Fischer) | Ensure product stability |
| Residual Solvents | Meets ICH guidelines | Ensure patient safety |
| Problem | Possible Cause | Solution |
|---|---|---|
| Low teridol yield after decomplexation | Insufficient decomplexing agent | Increase tartaric acid to 4.0 equivalents |
| Residual gadolinium in teridol | Incomplete ion exchange | Extend resin treatment time or replace resins |
| Poor calteridol crystallization | Incorrect water:acetone ratio | Optimize ratio (typically 1:2-1:3) and temperature (45-55°C) |
| Low calteridol purity | Inadequate nanofiltration | Verify nanofilter MWCO (200-300 Dalton) and integrity |
| Unreacted calcium carbonate | Particle size too large | Use finely powdered CaCO₃ or increase stirring efficiency |
The following diagram illustrates the complete synthesis pathway from gadoteridol to this compound:
Gadolinium Handling: Although gadoteridol has low acute toxicity (LD₅₀ >10 mmol/kg in rats), free gadolinium ions are toxic and must be properly contained during decomplexation [5] [2].
Process Safety: The synthesis uses elevated temperatures (80-90°C) requiring appropriate engineering controls and personal protective equipment.
Pharmaceutical Standards: Final product must comply with appropriate pharmacopeial standards for residual solvents, heavy metals, and microbiological quality.
Environmental Considerations: Gadolinium-containing waste must be properly managed to prevent environmental contamination, as anthropogenic gadolinium has been detected in surface waters [2].
The synthesis of this compound from gadoteridol intermediate represents a practical and efficient two-step process that leverages existing contrast agent manufacturing infrastructure. This protocol offers advantages over traditional routes starting from DO3A, including fewer synthetic steps and higher overall yields [3] [4].
The availability of high-purity this compound is critical for pharmaceutical safety, as it serves as an essential component in gadolinium-based contrast agent formulations to prevent the release of free gadolinium ions and mitigate the risk of nephrogenic systemic fibrosis [3] [2].
Calteridol calcium is the calcium complex of the macrocyclic chelant 10-(2-hydroxypropyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid (commonly known as teridol or butrol). It functions as a critical pharmaceutical excipient in gadolinium-based contrast agents (GBCAs), such as Gadoteridol (marketed as ProHance), where its primary role is to enhance patient safety. By acting as a calcium complex of an excess ligand, this compound minimizes the risk of releasing free, toxic gadolinium ions (Gd³⁺) into the body, thereby significantly reducing the potential for serious conditions like Nephrogenic Systemic Fibrosis (NSF) [1] [2]. The strategic inclusion of this calcium complex addresses a key safety concern in the formulation of metallic contrast agents.
Traditional synthetic routes for producing the teridol ligand often start from the macrocyclic core 1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid (DO3A), followed by alkylation with propylene oxide [3]. However, these methods can present challenges in obtaining high-purity DO3A and require additional steps to remove residual propylene oxide. A more efficient and economical approach, which is the focus of these application notes, involves using the readily available Gadoteridol—the final gadolinium complex—as the starting material. This method leverages a demetalation step to obtain the free ligand, which is then purified and complexed with calcium to yield high-purity this compound [1] [3] [4]. This reverse process offers a streamlined pathway with advantages in both purity and operational simplicity.
The most efficient protocol for preparing this compound utilizes Gadoteridol as the starting material. This method involves a demetalation step to liberate the free ligand (teridol), followed by a recomplexation with calcium ions [1] [3]. The overall synthesis can be broken down into two main stages, as shown in the workflow below.
The first critical step is the removal of the gadolinium ion from the Gadoteridol complex to generate the free ligand, teridol (Formula 2) [1].
To achieve a high-purity final product, the teridol intermediate must be thoroughly purified.
The final step is the formation of the calcium complex from the purified teridol ligand.
For reference and comparative purposes, it is important to note the traditional synthesis.
Rigorous analytical control is essential throughout the manufacturing process. The following techniques are employed for identity confirmation, purity assessment, and quantification:
The following table summarizes the target quality attributes for high-purity this compound, derived from the patent literature.
Table 1: Quality Attributes and Specifications for High-Purity this compound
| Quality Attribute | Specification / Target | Analytical Method | Reference |
|---|---|---|---|
| Chemical Purity | > 99.0% | HPLC | [4] |
| Content of Regio-isomers | < 0.5% (w/w) | HPLC | [4] |
| Residual Gadolinium (Gd) | Not Detected (e.g., < 1 ppm) | ICP-MS | [1] |
| Calcium Content | Conforms to Theoretical Value (~13.0%) | Titration / ICP-MS | [5] |
| Physical Form | Amorphous Solid | XRPD | [4] |
| Appearance | White to off-white powder | Visual Inspection | - |
To ensure a robust and scalable process, several parameters require careful optimization and control:
This compound is a Pharmaceutical Ingredient used in approved drug products (e.g., ProHance). Any manufacturing process change, including the route described herein, would require appropriate regulatory oversight and filing.
The synthesis of high-purity this compound starting from Gadoteridol represents a superior and industrially advantageous process compared to the traditional route from DO3A. The key to success lies in the efficient demetalation of the gadolinium complex, followed by a robust purification of the intermediate ligand via nanofiltration, and its subsequent complexation with calcium carbonate. By adhering to the detailed protocols, analytical controls, and specifications outlined in these Application Notes, researchers and drug development professionals can reliably produce this compound that meets the stringent quality requirements for its use as a critical safety-enhancing excipient in gadolinium-based contrast agents.
Calteridol calcium (USAN: this compound; CAS: 121915-83-1) represents a critical pharmaceutical excipient employed specifically to enhance the safety profile of gadolinium-based contrast agents (GBCAs) used in magnetic resonance imaging (MRI). This calcium complex of 10-(2-hydroxypropyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid (HP-DO3A) functions as a stabilizing agent that minimizes the potential toxicity risks associated with free gadolinium ions in formulated contrast media [1] [2]. The presence of this compound in commercial formulations such as ProHance (Gadoteridol injection) demonstrates its vital role in patient safety by effectively competing with gadoteridol for free gadolinium, thereby preventing the release of this toxic metal ion in biological systems [3] [4]. This application note provides comprehensive protocols and parameters for the industrial-scale production of this compound, addressing the critical need for robust, scalable manufacturing processes that ensure high purity and consistency in the final pharmaceutical product.
The manufacturing of this compound presents unique challenges in process chemistry and quality control, requiring specialized approaches to achieve the necessary purity specifications while maintaining economic viability. Traditional synthesis routes utilizing DO3A as a starting material have faced limitations in achieving high purity efficiently, driving the development of alternative synthetic pathways [4]. Recent patent literature describes significant advances in production methodologies that enable more economical and simplified processes while meeting stringent regulatory requirements for pharmaceutical applications [3] [1] [4]. The following sections detail these industrial production parameters, analytical control strategies, and application specifics to support researchers, scientists, and drug development professionals in implementing optimized manufacturing protocols for this compound.
This compound possesses distinct molecular characteristics that define its chemical behavior, functionality, and suitability as a pharmaceutical excipient in contrast agent formulations. The compound has a molecular formula of C₃₄H₅₈Ca₃N₈O₁₄ and a molecular weight of 923.1 g/mol [5]. Its chemical structure features a macrocyclic framework with four nitrogen atoms forming a coordination environment capable of complexing calcium ions through triacetate binding groups and a 2-hydroxypropyl substituent that enhances solubility characteristics [5] [1]. The compound is typically obtained in an amorphous form rather than as a crystalline material, which influences its processing and handling characteristics during pharmaceutical manufacturing [1].
Table 1: Fundamental Chemical and Physical Properties of this compound
| Property | Specification | Reference |
|---|---|---|
| Molecular Formula | C₃₄H₅₈Ca₃N₈O₁₄ | [5] |
| Molecular Weight | 923.1 g/mol | [5] |
| CAS Registry Number | 121915-83-1 | [5] |
| UNII | RPH56VWA1A | [5] |
| Synonym | SQ 33,248 | [5] |
| Physical Form | Amorphous | [1] |
| IUPAC Name | tricalcium;2-[4,7-bis(carboxylatomethyl)-10-(2-hydroxypropyl)-1,4,7,10-tetrazacyclododec-1-yl]acetate | [5] |
The complexation behavior of this compound stems from its macrocyclic structure, which creates a stable coordination environment for calcium ions. This structural configuration enables the compound to effectively compete with gadoteridol for free gadolinium ions, functioning as a decorporation agent that minimizes the potential release of toxic free gadolinium in formulated contrast media [3] [2]. The compound's hydrophilic nature, imparted by multiple carboxylate groups and the hydroxypropyl substituent, contributes to its excellent aqueous solubility, an essential characteristic for its incorporation into injectable formulations [1]. Understanding these fundamental chemical and physical properties provides the foundation for developing optimized manufacturing processes and appropriate analytical control strategies for this compound in pharmaceutical applications.
The most significant advance in this compound production involves using gadoteridol (commercially available as ProHance) as a starting material, which represents a more efficient and economical approach compared to traditional synthetic routes beginning with DO3A [3] [4]. This method leverages the structural similarity between gadoteridol and the desired this compound product, requiring only a metathesis reaction where calcium ions replace gadolinium ions in the complex. The process begins with the preparation of the free ligand (HP-DO3A, referred to as "teridol") through decomplexation of gadoteridol, followed by reaction with a calcium source to form the final this compound complex [4].
The initial decomplexation step involves reacting gadoteridol with a suitable decomplexing agent, typically an organic acid, in the presence of an ion exchange resin to efficiently remove gadolinium ions from the complex [3]. Following gadolinium removal, the intermediate teridol solution undergoes purification using nanofiltration technology to eliminate impurities and residual gadolinium, achieving the high purity necessary for pharmaceutical applications [3]. The subsequent complexation reaction involves introducing calcium ions, typically from calcium carbonate, to the purified teridol solution under controlled conditions of temperature, pH, and mixing to ensure complete complex formation [3] [4]. The final crystallization step produces the amorphous this compound product, which is isolated through filtration, washed with appropriate solvents, and dried to obtain the final product with the desired purity specifications [1].
Figure 1: Industrial Manufacturing Workflow for this compound Production from Gadoteridol Intermediate
Successful industrial-scale production of this compound requires careful control of specific process parameters that directly impact product quality, yield, and consistency. During the decomplexation step, the choice of decomplexing agent significantly influences the efficiency of gadolinium removal from the gadoteridol starting material [3]. Organic acids such as citric acid or EDTA have demonstrated effectiveness in this application, with process temperatures typically maintained between 20-50°C to balance reaction kinetics with potential degradation concerns [3]. The residence time in the ion exchange column must be optimized to ensure complete gadolinium removal while maintaining throughput efficiency, with typical contact times ranging from 30-90 minutes depending on column design and resin capacity [3].
The nanofiltration purification step requires precise control of transmembrane pressure and cross-flow velocity to achieve efficient separation of impurities while minimizing membrane fouling. This step is critical for reducing residual gadolinium content to pharmaceutically acceptable levels, typically below 10 ppm [3]. During the calcium complexation reaction, the calcium source selection influences product quality, with calcium carbonate preferred due to its favorable solubility characteristics and minimal introduction of counterions [3] [4]. The reaction pH must be carefully controlled throughout the complexation process, typically maintained in the range of 6.5-7.5, to ensure complete complex formation while preventing precipitation or degradation [4]. The molar ratio of calcium to teridol ligand is another critical parameter, generally maintained at approximately 1:1 to ensure complete complexation while minimizing excess calcium that could complicate purification [4].
Table 2: Critical Process Parameters for Industrial-Scale this compound Production
| Process Step | Parameter | Optimal Range | Impact on Quality |
|---|---|---|---|
| Decomplexation | Temperature | 20-50°C | Higher temperatures increase rate but may cause degradation |
| Reaction Time | 2-6 hours | Insufficient time leads to incomplete gadolinium removal | |
| Decomplexing Agent | 1.0-1.5 molar equivalents | Insufficient agent results in residual gad-complex | |
| Nanofiltration | Transmembrane Pressure | 5-20 bar | Affects flux and rejection characteristics |
| Volume Reduction Factor | 5-10X | Higher factors increase impurity removal efficiency | |
| Complexation | pH | 6.5-7.5 | Outside range causes incomplete complexation or precipitation |
| Calcium Carbonate | 1.0-1.2 molar equivalents | Excess calcium requires additional purification | |
| Temperature | 25-40°C | Affects reaction kinetics and crystal formation | |
| Crystallization | Cooling Rate | 0.1-0.5°C/min | Controls particle size distribution |
| Seed Loading | 0.1-1.0% w/w | Influences crystal habit and particle size |
For the final crystallization and isolation steps, control of cooling rate and antisolvent addition rates is essential for obtaining the desired amorphous solid form with consistent bulk density and flow properties [1]. The seed loading percentage, typically ranging from 0.1-1.0% w/w, influences particle size distribution, which affects filtration efficiency and drying characteristics [1]. The drying conditions, including temperature profile and vacuum level, must be optimized to achieve target residual solvent levels while maintaining the amorphous nature of the product, with typical drying temperatures ranging from 30-50°C under reduced pressure [1].
Rigorous analytical control strategies are essential throughout the manufacturing process to ensure final product quality and consistency. This compound intended for pharmaceutical applications must conform to stringent purity specifications, with current standards requiring a chemical purity greater than 99.0% as determined by high-performance liquid chromatography (HPLC) [1]. Additional critical quality attributes include residual gadolinium content, which must be maintained at very low levels (typically less than 10 ppm) to prevent potential interference with the contrast agent's safety profile [3]. The residual solvent content must comply with ICH guidelines, with particular attention to solvents used in the final crystallization and washing steps [1].
The primary analytical method for assessing this compound purity is reversed-phase HPLC with UV detection, typically employing C18 stationary phases and mobile phases consisting of aqueous buffers with organic modifiers such as acetonitrile or methanol [1]. This method must be validated to demonstrate specificity, accuracy, precision, and robustness according to regulatory standards. Identification tests including Fourier-transform infrared spectroscopy (FTIR) and comparison with reference standards provide confirmation of chemical structure and identity [5]. The amorphous nature of the solid material is confirmed through X-ray powder diffraction (XRPD), which should demonstrate the absence of crystalline peaks [1]. Additional tests include water content determination by Karl Fischer titration, residue on ignition for inorganic impurities, and pH measurement of aqueous solutions [1].
Comprehensive impurity profiling is critical for this compound quality control, with particular attention to potential process-related and degradation impurities. The major identified impurities include regioisomers of the HP-DO3A ligand, which can form during the alkylation step of the synthesis, with specifications typically requiring these isomers to be controlled to less than 1.0% (w/w) individually and less than 2.0% (w/w) total [1]. Free ligand (HP-DO3A) must be controlled to minimal levels, typically less than 0.5%, to ensure complete complexation [1]. Residual gadolinium represents another critical impurity that must be monitored at multiple stages of the manufacturing process, with inductively coupled plasma mass spectrometry (ICP-MS) serving as the primary analytical technique for its quantification at trace levels [3].
Table 3: Analytical Control Strategy for this compound Quality Attributes
| Quality Attribute | Acceptance Criterion | Analytical Method | Testing Stage |
|---|---|---|---|
| Identity | Matches reference standard | FTIR, HPLC retention time | Release |
| Assay (HPLC) | >99.0% | Reversed-phase HPLC | Release, In-process |
| Water Content | ≤5.0% | Karl Fischer titration | Release |
| Residual Gd | ≤10 ppm | ICP-MS | Release, In-process |
| Residual Solvents | Meets ICH limits | GC | Release |
| HP-DO3A Regioisomers | ≤2.0% total | HPLC | Release |
| pH (1% solution) | 6.5-7.5 | Potentiometry | Release |
| Residue on Ignition | Meets specification | Gravimetric | Release |
Implementation of in-process controls at critical manufacturing steps provides real-time monitoring and enables timely process adjustments to maintain quality. Key in-process tests include reaction completion verification by HPLC during decomplexation and complexation steps, pH monitoring throughout the process, and intermediate purity checks before critical unit operations [3] [1]. The nanofiltration permeate is typically monitored for gadolinium content to ensure efficient removal before proceeding to the complexation step [3]. Establishing a comprehensive control strategy that integrates process understanding with analytical monitoring ensures consistent production of this compound meeting all quality requirements for pharmaceutical application.
This compound serves a critical safety function in gadolinium-based contrast agents (GBCAs) by acting as a competitive chelator that minimizes the risk of free gadolinium release in formulated products. In commercial formulations such as ProHance (Gadoteridol injection), this compound is included at a specific concentration (0.23 mg/mL) to provide an excess of complex-forming ligand in the form of a calcium complex [2]. This formulation approach addresses the potential toxicity associated with free gadolinium ions, which has been linked to serious adverse effects including nephrogenic systemic fibrosis (NSF) in patients with impaired renal function [3] [4]. The mechanism of protection involves this compound's ability to compete with gadoteridol for any free gadolinium that may be present due to dissociation or contamination, forming the highly stable gadoteridol complex and releasing calcium ions, which pose minimal toxicological concern [3].
The formulation compatibility of this compound with gadoteridol and other excipients in MRI contrast agents has been well-established through extensive clinical use [2]. In final drug product compositions, this compound exists in equilibrium with the active gadolinium complex, providing immediate sequestration capacity for any free gadolinium that might be released through dissociation or introduced as an impurity [3] [2]. This protective function is particularly important during the shelf life of the product, as it prevents the accumulation of free gadolinium that could occur through gradual complex dissociation over time. The regulatory acceptance of this approach is demonstrated by the inclusion of this compound in approved pharmaceutical products, confirming its utility and safety as an excipient specifically included to enhance product safety [2].
The industrial-scale production of this compound has evolved significantly, with modern processes utilizing gadoteridol as a starting material offering distinct advantages in terms of process efficiency, product purity, and economic viability compared to traditional synthetic routes. The critical parameters outlined in this application note, including controlled decomplexation conditions, efficient nanofiltration purification, optimized calcium complexation, and careful crystallization control, collectively enable the consistent production of high-quality this compound meeting stringent pharmaceutical requirements [3] [1] [4]. Implementation of robust analytical control strategies throughout the manufacturing process ensures final product quality, with particular attention to impurity profiles and residual metal content [1].
The role of this compound as a safety-enhancing excipient in gadolinium-based contrast agents underscores the importance of reliable manufacturing processes that consistently produce material of appropriate quality [3] [2]. As regulatory expectations for pharmaceutical quality continue to evolve, the described protocols and parameters provide a foundation for ongoing process refinement and optimization. Future developments in this compound manufacturing will likely focus on further process intensification, enhanced purification technologies, and increasingly sophisticated analytical control strategies to support the growing clinical utilization of gadolinium-based contrast agents in magnetic resonance imaging.
This compound (CAS Registry Number: 121915-83-1) is a critical pharmaceutical compound used primarily in magnetic resonance imaging (MRI) contrast agents. Its chemical designation is tricalcium;2-[4,7-bis(carboxylatomethyl)-10-(2-hydroxypropyl)-1,4,7,10-tetrazacyclododec-1-yl]acetate with a molecular formula of C₃₄H₅₈Ca₃N₈O₁₄ and a molecular weight of 923.1 g/mol. [1] this compound functions as a calcium complex that contains an excess of complex-forming ligand, which prevents the release of trace amounts of free gadolinium in gadolinium-containing contrast agents, thereby addressing safety concerns related to Nephrogenic Systemic Fibrosis caused by gadolinium cation toxicity. [2] [3]
Table 1: Key Chemical Properties of this compound
| Property | Specification |
|---|---|
| CAS Registry Number | 121915-83-1 |
| Molecular Formula | C₃₄H₅₈Ca₃N₈O₁₄ |
| Molecular Weight | 923.1 g/mol |
| UNII | RPH56VWA1A |
| Synonyms | SQ 33,248; this compound (USAN) |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 22 |
| Topological Polar Surface Area | 307 Ų |
This compound is utilized in the formulation of MRI contrast agents, notably in products such as ProHance (Gadoteridol), which is commercially marketed worldwide. [2] The compound serves as a stabilizing agent in gadolinium-containing contrast formulations, where its excess complex-forming ligand capacity ensures minimal release of free gadolinium ions, thereby enhancing patient safety profile. The manufacturing of this compound represents a significant segment within the pharmaceutical industry, with several established manufacturers including Biophore—a company with USFDA and EU-approved API manufacturing facilities specializing in niche and complex pharmaceutical products. [4]
The innovative synthesis approach for this compound utilizes Gadoteridol as the starting material, representing a more efficient pathway compared to conventional methods that begin with DO3A (1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid). This process comprises two fundamental chemical transformations: [2] [3]
The starting material, Gadoteridol, is chemically known as 2,2′,2′′-[10-(2-hydroxypropyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triyl]triacetate gadolinium complex. The intermediate compound, Teridol, is 2,2′,2′′-[10-(2-hydroxypropyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triyl]triacetic acid (commonly referred to as butrol). The final product, this compound, is the calcium salt of this structure. [2]
The synthesis of this compound requires precise stoichiometric relationships to ensure optimal yield and purity. The process involves careful control of molecular equivalents throughout both synthesis steps.
Table 2: Reaction Stoichiometry for this compound Synthesis
| Reaction Component | Molecular Equivalent | Role in Reaction | Stoichiometric Notes |
|---|---|---|---|
| Gadoteridol (starting material) | 1.0 | Gd³⁺ complex precursor | Basis for stoichiometric calculations |
| Decomplexing agent | 1.0-1.5 | Gd³⁺ removal | Varies based on agent efficiency |
| Calcium source (CaCO₃) | 0.55-0.60 (Ca²⁺/F⁻ ratio) | Ca²⁺ provider | Slightly above theoretical 0.5 ratio |
| Teridol intermediate | 1.0 | Ligand for calcium complexation | Purified before complexation |
The calcium to ligand molar ratio represents a critical stoichiometric parameter. The theoretical optimum Ca²⁺ to F⁻ ratio is 0.5 (representing twice the amount of fluoride required for each mole of calcium to synthesize one mole of calcium fluoride). However, experimental data suggests that practical optimum ratios range between 0.55-0.60 due to calcium loss during experiments through reactions with other cations present in the wastewater or within the experimental setup. [5]
The crystallization process for this compound production requires meticulous parameter control to maximize yield, purity, and crystal properties. Based on calcium fluoride crystallization studies, which share relevant mechanistic similarities, several critical parameters must be optimized: [5]
The manufacturing process incorporates purification techniques to ensure high purity of the final this compound product. After the decomplexation step, impurities are removed using nanofiltration to obtain high-purity Teridol intermediate. The use of calcium carbonate as a calcium source facilitates crystallization of high-purity this compound. [2]
The synthetic approach starting from Gadoteridol offers significant advantages over the conventional DO3A-based route, including simplified processing and economic benefits. The traditional method requires challenging purification of DO3A and additional processing steps to remove propylene oxide, which are eliminated in the Gadoteridol-based approach. [3]
Diagram 1: this compound Synthesis Workflow - This diagram illustrates the complete manufacturing process from Gadoteridol to final this compound product, highlighting key reaction and purification steps.
The quality of this compound must be verified through multiple analytical techniques to ensure compliance with pharmaceutical standards. Critical quality attributes include:
This compound manufacturing must comply with Good Manufacturing Practices (GMP) regulations across multiple jurisdictions. Successful regulatory submissions require comprehensive Drug Master File (DMF) documentation covering manufacturing process details, quality control procedures, and stability data. [4] The compound is typically manufactured in facilities with certifications from USFDA, EMEA, ANVISA, COFEPRIS, and WHO GMP. [4]
This document provides comprehensive application notes and detailed experimental protocols for the synthesis of this compound with optimized reaction stoichiometry and solvent systems. The presented methodology offers significant advantages over traditional synthetic routes, including simplified processing, improved economics, and high-purity output. The two-step process from Gadoteridol through Teridol intermediate to final this compound product incorporates critical process parameters with defined optimal ranges, particularly for the crystallization step where pH control, retention time, and stoichiometric ratios significantly impact product quality. Implementation of these protocols should enable consistent manufacturing of this compound meeting pharmaceutical quality standards for use in MRI contrast agent formulations.
Calteridol, the calcium complex of 10-(2-hydroxypropyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid (HP-DO3A), is a critical component in gadolinium-based MRI contrast agents like ProHance. It serves as a stabilizing agent that prevents the release of toxic free gadolinium ions, thereby addressing safety concerns such as Nephrogenic Systemic Fibrosis [1]. The crystallization consistency of Calteridol calcium salt directly impacts the purity, stability, and safety of the final pharmaceutical formulation.
Traditional synthesis routes using DO3A as a starting material present challenges in obtaining high purity and require additional processing steps. The modern approach utilizing Gadoteridol as a starting material offers a more economical and streamlined process, but requires careful control of crystallization parameters to ensure batch-to-batch consistency [1] [2].
Decomplexing Reaction:
Gadolinium Removal:
Purification:
Solution Preparation:
Calcium Complexation:
Constant Composition Crystallization:
Crystal Recovery:
| Test Parameter | Method | Acceptance Criteria |
|---|---|---|
| Particle Size Distribution | Laser light scattering (e.g., Accusizer) | Dv50: 50-400 μm; Span < 2.0 |
| Crystal Morphology | Optical microscopy with polarized light | Uniform 3D polyhedral forms preferred |
| Chemical Purity | HPLC | ≥98.5% pure |
| Calcium Content | Atomic absorption spectroscopy | 4.8-5.2% w/w |
| Water Content | Karl Fischer titration | ≤5.0% w/w |
| Crystalline Form | X-ray powder diffraction | Match reference pattern |
| Residual Solvents | GC | Meets ICH guidelines |
Microcrystals or Clusters:
Unfavorable Morphologies:
Aggregation During Growth:
Consistent this compound crystallization requires careful attention to multiple parameters throughout the process. The key to success lies in:
Following these protocols with appropriate quality control measures will ensure consistent production of this compound salt with the required pharmaceutical properties for use in MRI contrast agents.
Calcium ions (Ca²⁺) function as a universal second messenger, regulating a diverse array of cellular processes including muscle contraction, neuronal transmission, fertilization, gene transcription, cell proliferation, and apoptosis [1] [2] [3]. The resting cytoplasmic concentration of Ca²⁺ is maintained around 100 nM, which is vastly lower than the extracellular concentration. This gradient allows for rapid and transient signaling events when Ca²⁺ enters the cytoplasm from extracellular spaces or internal stores like the endoplasmic reticulum (ER) and mitochondria [1] [4] [2].
The most common pathway leading to a rise in cytoplasmic Ca²⁺ is the Phospholipase C (PLC) pathway [1] [3]. The table below summarizes the key components involved in calcium signaling.
| Component | Role in Calcium Signaling |
|---|---|
| Phospholipase C (PLC) | Activated by GPCRs or RTKs; hydrolyzes PIP₂ to produce IP₃ and DAG [1] [2]. |
| Inositol 1,4,5-trisphosphate (IP₃) | Binds to IP₃ receptors on the ER, triggering release of Ca²⁺ into the cytoplasm [1] [5]. |
| Store-Operated Channels (SOCs) | Open when ER Ca²⁺ stores are depleted, allowing Ca²⁺ influx from outside the cell [1]. |
| Mitochondrial Calcium Uniporter (MCU) | Complex on the inner mitochondrial membrane that allows mitochondria to take up Ca²⁺ [4]. |
| Calmodulin (CaM) | Key Ca²⁺-sensing protein that, when bound to Ca²⁺, activates enzymes like CaMKs [1] [2]. |
The following diagram outlines a generalized workflow for studying calcium signaling, which can be adapted for specific compounds.
To provide context for where a tool compound might act, the core calcium signaling pathway is illustrated below.
Since specific data on "this compound" was not available in the search, here are some practical steps you can take to find the required technical details:
Nanofiltration (NF) membrane technology has emerged as a highly efficient separation method for pharmaceutical applications, particularly for the purification of intermediate compounds like Calteridol calcium. NF operates on a molecular scale, typically separating compounds with molecular weights between 100-1000 Da, making it ideally suited for pharmaceutical purification where precise molecular differentiation is required. The technology offers significant advantages over traditional purification methods, including lower energy consumption compared to reverse osmosis, higher selectivity than ultrafiltration, and the ability to operate at moderate temperatures that preserve compound integrity. For this compound—a calcium-based pharmaceutical compound—nanofiltration presents a particularly advantageous approach due to the unique interactions between calcium ions and NF membrane surfaces that can be leveraged to enhance separation efficiency.
The performance of NF membranes in separating calcium compounds is governed by several interrelated mechanisms including size exclusion, Donnan effect, and dielectric exclusion. These mechanisms are significantly influenced by solution chemistry, membrane characteristics, and operating conditions. Understanding these factors is crucial for optimizing the purification of this compound, as calcium ions can interact with membrane surface functional groups, particularly carboxyl groups present in polyamide membranes, forming complexes that fundamentally alter membrane performance characteristics. Recent research has demonstrated that strategic manipulation of these interactions can simultaneously enhance both membrane permeability and selectivity, creating opportunities for significant process intensification in pharmaceutical manufacturing workflows.
The behavior of calcium ions in nanofiltration systems is governed by a complex interplay of physical and chemical phenomena that significantly impact separation efficiency. Calcium ions (Ca²⁺) exhibit specific affinity for carboxyl groups commonly present in polyamide nanofiltration membranes, leading to the formation of coordination complexes that alter membrane properties. This calcium-carboxyl bridging phenomenon has been shown to enhance membrane surface hydrophilicity, thereby increasing water permeability while maintaining rejection characteristics for target compounds. Research has demonstrated that introducing Ca²⁺ during membrane post-treatment creates in situ intra-bridging within the polyamide matrix, resulting in membranes with improved performance characteristics including increased surface negativity and enhanced antifouling properties [1]. These modified membranes exhibit significantly increased water permeability (from 17.9 to 29.8 L·m⁻²·h⁻¹·bar⁻¹) while maintaining high selectivity (98.0% Na₂SO₄ rejection) [1].
The interaction mechanisms between calcium ions and NF membranes extend beyond simple complexation to include substantial modifications of membrane surface charge and morphological characteristics. The introduction of calcium ions during membrane fabrication or operation facilitates a dynamic reorganization of the polyamide layer, resulting in increased surface roughness and the formation of more pronounced nodular structures [1]. These morphological changes increase effective surface area, contributing to enhanced permeability without sacrificing rejection performance. Additionally, the binding of divalent calcium ions to membrane surface groups alters the electrostatic interactions between the membrane and ionic species in the feed solution, which is particularly relevant for the separation of charged pharmaceutical compounds like this compound. These phenomena collectively contribute to a complex separation environment that can be strategically manipulated to optimize this compound purification.
Table 1: Calcium Ion-Membrane Interaction Mechanisms and Their Effects on Separation Performance
| Interaction Mechanism | Impact on Membrane Properties | Effect on Separation Performance |
|---|---|---|
| Calcium-carboxyl bridging | Increased hydrophilicity, modified surface charge | Enhanced permeability, maintained rejection |
| Morphological reorganization | Increased surface roughness, nodular structure formation | Improved flux without selectivity loss |
| Electrostatic modification | Altered zeta potential, enhanced surface negativity | Better fouling resistance, changed ion transport |
| Donnan potential adjustment | Modified charge exclusion effects | Altered rejection of charged species |
The separation of ionic compounds in nanofiltration systems is governed by three primary mechanisms: steric hindrance, electrostatic interactions, and dielectric exclusion. Steric hindrance, or size exclusion, operates based on the relative sizes of solute molecules compared to membrane pores. For this compound purification, this mechanism contributes to the retention of the pharmaceutical compound while allowing smaller impurities to pass through. Electrostatic interactions, described by the Donnan effect, play a crucial role in the separation of charged species like calcium ions. The membrane's surface charge creates an electrical potential that rejects co-ions and counter-ions to maintain electroneutrality, significantly influencing the transmission of ionic species [2]. Research has shown that calcium ions can substantially modify membrane surface charge through specific binding interactions, potentially even reversing the sign of the zeta potential under certain conditions [2].
Dielectric exclusion arises from image forces and Born partitioning effects related to differences in dielectric constant between the membrane material and the bulk solution. This mechanism becomes particularly significant for nanofiltration membranes with narrow pores, where the confinement of water molecules leads to a lower dielectric constant within the pores compared to the bulk solution. The combination of these separation mechanisms creates a highly selective environment that can be fine-tuned for specific applications. For this compound purification, understanding the relative contributions of these mechanisms is essential for process optimization. Studies have demonstrated that NF membrane performance with calcium-containing solutions exhibits unique characteristics, including rejection rates that can display non-monotonic behavior with changing calcium concentration, initially decreasing then increasing as concentration rises [2]. This complex rejection profile must be considered when designing purification processes for this compound.
Selection of appropriate nanofiltration membranes is critical for efficient this compound purification. Multiple commercial NF membranes have been evaluated for their performance with calcium-containing solutions, with significant variations observed in their separation characteristics. The NF90 membrane (Dow FilmTec) demonstrates exceptional rejection of divalent ions and organic molecules, achieving TDS removal rates of 89.65% at operating pressures of 1.2 MPa [3]. This membrane is particularly effective for this compound purification due to its tight polyamide layer that provides precise molecular separation. Alternatively, the Desal-5 DK membrane (GE) offers a different performance profile, effectively separating monovalent and divalent ions while maintaining moderate flux rates [3]. Research has shown that DK membranes exhibit unique rejection behavior with calcium chloride solutions, where rejection increases with concentration within specific ranges due to complex interactions between calcium ions and membrane surface charge groups [2].
The NT103 membrane (Nadir) presents another viable option, showing performance characteristics similar to NF90 with high monovalent ion rejection [3]. Each membrane type offers distinct advantages depending on specific purification requirements. Tight membranes like NF90 provide high rejection of this compound but may require higher operating pressures, while more open membranes may offer improved flux at the potential cost of reduced rejection. The optimal membrane selection must balance permeability requirements with separation efficiency while considering the specific physicochemical properties of this compound and its associated impurities. Recent advances in membrane technology have also enabled the development of customized surfaces through calcium-carboxyl intra-bridging during post-treatment, which can enhance membrane performance for specific applications including pharmaceutical purification [1].
Table 2: Comparison of Commercial NF Membranes for Calcium Compound Purification
| Membrane Type | Calcium Ion Rejection | Water Permeability | Optimal Operating Conditions | Key Advantages |
|---|---|---|---|---|
| NF90 (Dow) | High (>95%) | 17.9-29.8 L·m⁻²·h⁻¹·bar⁻¹ | Pressure: 1.2 MPa, pH 5-8 | Excellent divalent ion rejection, high stability |
| Desal-5 DK (GE) | Medium-High (varies with concentration) | Moderate | Wide concentration range, pH-dependent | Selective monovalent/divalent separation |
| NT103 (Nadir) | High (>90%) | Similar to NF90 | Pressure: 0.8-1.2 MPa | High monovalent ion rejection |
| Calcium-Modified TFC | Enhanced | Significantly increased (up to 29.8 L·m⁻²·h⁻¹·bar⁻¹) | Post-treatment with Ca²⁺, 50°C | Customizable properties, antifouling surface |
Optimization of nanofiltration processes for this compound purification requires careful consideration of multiple operational parameters that collectively determine process efficiency and product quality. Operating pressure significantly influences both permeate flux and rejection characteristics through its effect on solvent flow and concentration polarization. Studies indicate that optimal pressure for NF membranes with calcium-containing solutions typically falls between 0.8-1.2 MPa, with higher pressures generally increasing flux but potentially exacerbating fouling and compression effects [3] [2]. The feed temperature also plays an important role in process performance, with increased temperature typically enhancing permeability due to reduced viscosity, though often at the cost of slightly decreased rejection [3]. Most NF membranes operate effectively in the temperature range of 20-35°C, though specific manufacturer recommendations should be followed for pharmaceutical applications.
Solution chemistry represents another critical optimization parameter for this compound purification. The feed pH significantly influences membrane surface charge through protonation/deprotonation of functional groups, thereby modifying electrostatic interactions with ionic species. Research has demonstrated that calcium rejection by NF membranes shows strong pH dependence, with optimal performance typically achieved in slightly acidic to neutral conditions (pH 5-7) [2]. The presence of organic competitors like fulvic acid can also impact separation efficiency through complex interactions with calcium ions and membrane surfaces [4]. Additionally, calcium concentration itself affects rejection behavior, with studies showing that Desal-5 DK membranes exhibit increasing calcium chloride rejection with increasing concentration in the range of 1-500 mol/m³ [2]. This nonlinear relationship must be considered when designing purification processes for this compound, as concentration effects may necessitate adjustments to other operational parameters throughout the processing cycle.
Prior to initial use, condition the nanofiltration membrane according to the following procedure: First, thoroughly rinse the membrane with deionized water to remove preservation agents. Then, immerse the membrane in a calcium chloride solution (10-40 g/100 mL) at 50°C for 10 minutes to establish calcium-carboxyl intra-bridging within the polyamide layer [1]. Following this treatment, rinse the membrane with deionized water until the effluent conductivity measures <10 μS/cm. Install the conditioned membrane in the cross-flow filtration cell and perform compaction by filtering deionized water at 10 bar for 4 hours or until the flux stabilizes (±2% variation over 30 minutes) [1]. Finally, characterize the baseline membrane performance by measuring pure water flux at 8 bar using Equation 1:
Equation 1: Water Permeability Calculation
Where PWP is pure water permeability (L·m⁻²·h⁻¹·bar⁻¹), ΔV is permeate volume (L), A is membrane area (m²), t is time (h), and P is operating pressure (bar).
Begin by preparing the this compound feed solution at the desired concentration (typically 1-10 g/L) in an appropriate solvent. Adjust the solution pH to the optimal range (5.0-7.0) using dilute NaOH or HCl solutions, as this range has been shown to maximize calcium rejection while maintaining membrane integrity [2]. Transfer the prepared solution to the feed reservoir and initiate the filtration process using the following parameters: apply operating pressure of 0.8-1.2 MPa (8-12 bar) with cross-flow velocity maintained at 0.5-1.0 m/s to minimize concentration polarization [3] [1]. Throughout the filtration process, maintain temperature at 25±2°C using the temperature control system to ensure consistent performance. Collect permeate samples at predetermined time intervals (e.g., every 15 minutes for the first hour, then every 30 minutes) for subsequent analysis. Monitor flux decline throughout the process to assess fouling behavior, and continue filtration until the flux decreases to 70% of the initial value or the desired processing volume is achieved. Finally, perform a comprehensive cleaning protocol using appropriate cleaning solutions (e.g., EDTA for calcium scaling, NaOH for organic foulants) to restore membrane permeability.
Determine this compound concentration in both feed and permeate samples using HPLC analysis with appropriate detection (UV-Vis or MS). Calculate the rejection rate (R) using Equation 2:
Equation 2: Rejection Rate Calculation
Where C_p is permeate concentration and C_f is feed concentration [1]. Additionally, monitor ionic strength changes using conductivity measurements, and characterize membrane fouling potential through flux decline analysis. For comprehensive performance assessment, calculate the flux recovery ratio (FRR) after cleaning using Equation 3:
Equation 3: Flux Recovery Ratio Calculation
Where J_w1 is the initial pure water flux before filtration, and J_w2 is the pure water flux after cleaning. Maintain detailed records of all operational parameters including pressure, temperature, pH, and flow rates to enable correlation with separation performance.
Under optimized conditions, nanofiltration purification of this compound should deliver consistent and efficient separation performance. The NF90 membrane typically achieves high rejection rates (>95%) for pharmaceutical compounds with molecular weights exceeding 300 Da, making it well-suited for this compound purification [3]. The implementation of calcium-carboxyl intra-bridging during membrane conditioning can significantly enhance water permeability, with demonstrated increases from 17.9 to 29.8 L·m⁻²·h⁻¹·bar⁻¹ while maintaining excellent selectivity [1]. This modification simultaneously improves antifouling properties, with modified membranes exhibiting markedly reduced flux decline (4.2% versus 16.7% for unmodified membranes) during filtration of organic solutions [1]. These performance enhancements collectively contribute to more efficient and sustainable purification processes with reduced cleaning requirements and extended membrane service life.
The separation efficiency for this compound is influenced by multiple factors including solution composition, operating parameters, and membrane characteristics. The presence of competing ions or organic matter in the feed solution can impact rejection rates through complex interactions with both the target compound and membrane surface. Studies have shown that fulvic acid, representative of natural organic matter, can significantly influence membrane fouling behavior when present with calcium ions and polyacrylamide [4]. Process optimization should therefore include careful characterization of feed stream composition and potentially implement pretreatment steps to remove interfering compounds. The performance data summarized in Table 3 provides expected metrics for this compound purification under standard operating conditions, serving as benchmarks for process validation and troubleshooting.
Table 3: Expected Performance Metrics for this compound Purification
| Performance Parameter | Expected Range | Optimal Value | Influencing Factors |
|---|---|---|---|
| This compound Rejection | 90-98% | >95% | Membrane type, pressure, pH, concentration |
| Water Permeability | 18-30 L·m⁻²·h⁻¹·bar⁻¹ | 25 L·m⁻²·h⁻¹·bar⁻¹ | Membrane conditioning, temperature |
| Flux Decline Rate | 4-17% over 4h | <5% over 4h | Feed composition, cross-flow velocity |
| Flux Recovery After Cleaning | 85-98% | >95% | Cleaning protocol, fouling type |
| Optimal Operating Pressure | 0.8-1.2 MPa | 1.0 MPa | Membrane type, feed concentration |
Membrane fouling represents a significant challenge in nanofiltration processes, particularly for pharmaceutical applications where product purity and process consistency are paramount. Calcium ions can contribute to organic fouling through bridging interactions with organic compounds such as fulvic acid and polyacrylamide, leading to the formation of dense fouling layers that are difficult to remove [4]. The implementation of calcium-carboxyl intra-bridging during membrane modification creates surfaces with enhanced antifouling properties, significantly reducing the adhesion of organic foulants [1]. This approach represents a proactive fouling mitigation strategy that modifies the membrane surface itself rather than relying solely on operational adjustments or cleaning protocols. For non-modified membranes, fouling control requires careful management of hydrodynamic conditions and periodic cleaning to maintain performance.
Effective cleaning protocols are essential for maintaining membrane performance and extending service life. For this compound purification systems, recommended cleaning approaches include acidic cleaning using citric acid or dilute HCl (pH 2-3) to dissolve calcium-based scales, followed by alkaline cleaning with NaOH (pH 10-11) to remove organic foulants. The cleaning efficiency can be quantified through the flux recovery ratio (FRR), with properly maintained membranes typically achieving FRR values exceeding 95% [1]. For severe fouling situations, chelating agents such as EDTA may be employed to address calcium-specific fouling, though these should be used judiciously as they may potentially damage membrane surfaces with prolonged exposure. Implementing a regular cleaning schedule based on performance metrics (e.g., when flux declines by 15% from initial values) rather than arbitrary time intervals helps optimize cleaning efficiency while minimizing membrane degradation.
Successful implementation of nanofiltration for this compound purification requires attention to potential operational challenges and their mitigation strategies. One common issue is membrane scaling, particularly calcium sulfate or carbonate deposition, which manifests as a rapid, irreversible flux decline. This can be addressed through feed pretreatment (e.g., antiscalant addition, pH adjustment) or implementation of regular preventive cleaning cycles [4] [1]. Another frequent challenge is inconsistent rejection rates, which may result from concentration polarization, pH variations, or membrane degradation. Maintaining adequate cross-flow velocity (>0.5 m/s), monitoring feed pH stability, and regularly validating membrane integrity can help address this issue.
The complex interplay between calcium ions and membrane surfaces can lead to atypical rejection behavior under certain conditions. Research has demonstrated that calcium chloride rejection by NF membranes may exhibit non-monotonic concentration dependence, initially decreasing then increasing as concentration rises [2]. This behavior must be considered when scaling up purification processes or processing feed streams with variable concentration. Additionally, the presence of organic competitors like fulvic acid can significantly alter fouling behavior and rejection characteristics through complex interactions with both calcium ions and membrane surfaces [4]. Table 4 summarizes common operational issues, their likely causes, and recommended solutions for this compound purification systems.
Table 4: Troubleshooting Guide for this compound Nanofiltration
| Problem | Potential Causes | Recommended Solutions |
|---|---|---|
| Rapid flux decline | Membrane scaling, organic fouling, compaction | Implement pretreatment, optimize cleaning protocol, verify pressure settings |
| Low rejection of this compound | Membrane damage, concentration polarization, incorrect pH | Check membrane integrity, increase cross-flow velocity, adjust pH to optimal range |
| High pressure requirement | Membrane fouling, feed viscosity too high | Perform membrane cleaning, adjust feed temperature, consider feed pre-filtration |
| Variable product quality | Feed concentration fluctuations, operating parameter drift | Implement feed standardization, install automated control systems |
| Poor flux recovery after cleaning | Irreversible fouling, membrane degradation, inappropriate cleaning chemicals | Review cleaning protocol, consider membrane replacement, validate chemical compatibility |
Nanofiltration technology offers a highly efficient and sustainable approach for this compound purification, leveraging the unique interactions between calcium ions and membrane surfaces to achieve superior separation performance. The strategic application of calcium-carboxyl intra-bridging during membrane conditioning creates surfaces with enhanced hydrophilicity, improved fouling resistance, and optimized separation characteristics specifically tailored for calcium-containing pharmaceutical compounds. The protocols outlined in this document provide a comprehensive framework for implementing nanofiltration processes for this compound purification, with detailed methodologies for membrane selection, system operation, performance monitoring, and maintenance. By adopting these optimized approaches, researchers and pharmaceutical manufacturers can achieve higher purity products, reduced operating costs, and more environmentally friendly processes compared to conventional purification techniques. As nanofiltration technology continues to evolve, further refinements to these protocols will undoubtedly emerge, offering additional opportunities for process intensification and optimization in pharmaceutical manufacturing.
The table below summarizes the key details found in the search results:
| Aspect | Details |
|---|---|
| Compound Identity | This compound is an ingredient in ProHance (Gadoteridol Injection), a gadolinium-based MRI contrast agent [1] [2]. |
| Role | It acts as the calcium complex of the excess ligand (10-(2-hydroxypropyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid) to prevent the release of free, toxic gadolinium ions [1]. |
| CAS Number | 121915-83-1 [2]. |
| General Relevance | While not specific to this compound quality control, general methods for calcium ion detection (e.g., colorimetry, electrochemistry) were identified [3] [4] [5]. |
Since ready-made protocols are unavailable, you can build your own comprehensive control strategy by integrating several key areas. The diagram below outlines the core components and their relationships.
To operationalize this strategy, focus on the following areas:
To locate the specific technical data you need, I suggest the following avenues:
"ICH Q3D implementation gadolinium-based contrast agents", "ICP-MS method for gadoteridol", or "metal impurities USP <232> pharmaceutical synthesis".
The table below summarizes the key chemical and application data for this compound found in the search results.
| Property | Details |
|---|---|
| CAS Number | 121915-83-1 [1] [2] |
| Molecular Formula | C₃₄H₅₈Ca₃N₈O₁₄ [1] [2] |
| Molecular Weight | 923.1 g/mol [1] [2] |
| IUPAC Name | Tricalcium;2-[4,7-bis(carboxylatomethyl)-10-(2-hydroxypropyl)-1,4,7,10-tetrazacyclododec-1-yl]acetate [2] |
| Primary Known Use | Excipient in PROHANCE (Gadoteridol Injection), a gadolinium-based contrast agent for MRI scans [3] [1] |
| Chemical Structure Synopsis | A complex macrocyclic compound with multiple carboxylate groups, coordinating calcium ions [2]. |
Since direct information is unavailable, here is a structured approach to develop the automated synthesis protocol, built on general principles of process chemistry and the specific nature of this compound.
The first step is to break down the synthesis into logical stages. The following diagram outlines a generalized workflow for developing and controlling the synthesis process.
For a molecule like this compound, the following parameters are typically critical and should be the focus of automated control system development.
| Reaction Stage | Critical Parameter | Proposed Control Range | Automation Control Method |
|---|---|---|---|
| Complexation | Reaction pH | To be determined experimentally | Automated acid/base titrant addition via feedback loop from pH probe. |
| Temperature | To be determined experimentally | Heated/cooled reactor with PID control. | |
| Reactant Addition Rate | To be determined experimentally | Precision syringe or peristaltic pumps with programmable flow rates. | |
| Purification | Solvent Composition | To be determined experimentally | Automated gradient controller for HPLC or tangential flow filtration system. |
| Crystallization | Anti-solvent Addition Rate | To be determined experimentally | Controlled addition pump with temperature monitoring to ensure supersaturation. |
| Cooling Rate | To be determined experimentally | Programmable temperature ramp in crystallizer. |
Implementing real-time or rapid offline analysis is crucial for automated parameter control. The table below suggests suitable techniques.
| Parameter to Monitor | Analytical Technique | Use Case |
|---|---|---|
| Reaction Completion | HPLC-MS [4] | Tracks the disappearance of starting materials and formation of the this compound complex. |
| Metal Ion Stoichiometry | ICP-MS (Inductively Coupled Plasma Mass Spectrometry) | Ensures correct calcium ion incorporation in the final molecule. |
| Impurity Profile | HPLC with UV/PDA detection [1] | Monitors for known and unknown impurities against a reference standard [1]. |
| Physical Purity | In-line Particle Size Analyzer | Monizes crystal size distribution during the final crystallization step. |
This is a generalized protocol template that would need to be populated with specific parameters.
Title: Development of an Automated Synthesis Protocol for this compound Objective: To establish a reproducible, automated process for the synthesis of this compound meeting pre-defined purity specifications.
Materials:
Methodology:
To obtain the specific technical details you need, I suggest the following:
Q1: What is Calteridol calcium and why is its purification challenging?
This compound is the calcium complex of the macrocyclic chelant 10-(2-hydroxypropyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid (also known as teridol or butrol) [1] [2]. It is not a contrast agent itself but is used as a critical excipient in gadolinium-based MRI contrast agents (like Gadoteridol, marketed as ProHance) to enhance patient safety. It acts by scavenging any free gadolinium ions released from the main contrast agent, thereby diminishing potential toxicity [3] [1].
The purification is challenging for several key reasons:
Q2: What is the recommended workflow for purifying Calteridol?
The most efficient strategy described in recent patents involves a decomplexation-recomplexation pathway, using the readily available gadolinium complex (Gadoteridol) as a starting material to ensure a high-purity ligand source [3] [1] [5]. The workflow can be summarized in the following diagram:
Here are specific problems you might encounter during the Calteridol purification process, along with tested solutions.
| Problem & Symptoms | Potential Cause | Recommended Solution | Key Experimental Parameters |
|---|
| Incomplete Gadolinium Decomplexation | • Insufficient decomplexing agent • Sub-optimal temperature | • Use a stoichiometric amount of oxalic acid [4]. • Perform reaction in water at 85-95°C [4]. | • pH > 4.5 during oxalic acid addition helps achieve a colorless solution and quantitative de-complexation [4]. | | Low Purity of Intermediate Ligand (Teridol) | • Inadequate purification after decomplexation • Carryover of impurities from synthesis | • Pass the teridol solution through an ion exchange column (e.g., Amberlite) [3] [4]. • Elute with an aqueous alkaline reagent like ammonia water [4]. | • For elution, use ~10% ammonia solution [2]. • Using nanofiltration after decomplexation is also reported to yield high-purity teridol [3]. | | Poor Yield or Quality of Final Calteridol | • Acidic conditions from carbonic acid byproduct • Low reaction efficiency | • Use calcium carbonate as the calcium ion source [3] [4] [2]. • Conduct complexation in water at elevated temperatures (e.g., 90°C) [4]. | • The final Calteridol product is amorphous [1] [2]. • Purity can exceed 99.0% by HPLC using this method [1]. | | Difficulty Handling Final Product | • High hygroscopicity of the complex | • The calcium complex itself is amorphous. Avoid attempts to convert it to a highly hygroscopic salt form like the sodium salt for storage [4]. | • The sodium salt should be prepared in situ by adding sodium hydroxide to Calteridol only when needed for formulation [4]. |
Protocol 1: Decomplexation of Gadoteridol to Teridol
Protocol 2: Purification of Teridol via Ion Exchange Chromatography
Protocol 3: Complexation to Form this compound
Polymorphs are different crystalline forms of the same chemical substance. They can exhibit significant differences in critical properties such as solubility, dissolution rate, stability, and bioavailability, making their control essential in pharmaceutical development [1] [2] [3].
The table below summarizes common control strategies and the factors they influence.
| Control Method | Key Parameters to Adjust | Typical Impact on Polymorphism |
|---|---|---|
| Solvent Control [2] [4] | Solvent polarity, solvent mixtures, concentration [4]. | Different solvents can stabilize specific nucleation pathways, leading to distinct polymorphs due to varying molecular interactions in solution. |
| Temperature Control [4] | Crystallization temperature, cooling rate. | Higher temperatures often favor the thermodynamically stable polymorph, while rapid cooling can kinetically trap metastable forms [4]. |
| Seeding [2] | Seed crystal polymorph, quantity, particle size. | Introduces a template for growth, directly promoting the formation of the desired polymorph; crucial for reproducing metastable forms. |
| Supersaturation [2] | Rate of cooling, antisolvent addition, evaporation rate. | High supersaturation often favors kinetically controlled, metastable polymorphs, while low supersaturation favors the stable form. |
This workflow diagram illustrates how these strategies can be integrated into a typical polymorph screening and control process.
Reliable identification of polymorphs is critical. The following techniques are commonly used, often in combination, to provide a comprehensive picture.
| Technique | Primary Use in Polymorph Analysis | Key Advantages |
|---|---|---|
| Powder X-Ray Diffraction (PXRD) [3] | Primary identification and quantification; provides a unique "fingerprint" for each crystal structure. | High resolution and sensitivity; can distinguish highly similar polymorphs and quantify mixtures; non-destructive. |
| Solid-State NMR (ssNMR) [5] | Probing the 3D atomic environment and molecular motions within the crystal lattice. | Can detect and quantify dilute polymorphic impurities (down to a few weight percent) using advanced methods like DNP. |
| Differential Scanning Calorimetry (DSC) | Identifying polymorphs based on differences in their thermal behavior (e.g., melting point, heat of fusion). | Complements PXRD data; can reveal solid-solid phase transitions between polymorphs. |
Q1: Our polymorphic form is inconsistent between batches, even with the same recipe. What could be wrong? This is a common issue often traced to uncontrolled nucleation. To improve consistency:
Q2: How can we detect a minor polymorphic impurity in our final product?
Q3: A more stable polymorph appeared in our formulation during stability testing. How can we prevent this?
To develop specific protocols for this compound, I suggest you:
This compound is the calcium complex of the ligand teridol (also known as butrol). It is not the final drug but a critical intermediate used in the manufacturing of the gadolinium-based MRI contrast agent Gadoteridol (marketed as ProHance). Its primary function is to act as a calcium buffering agent to ensure no free gadolinium ions are released in the final formulation, thereby improving its safety profile [1].
The table below summarizes its core chemical identity:
| Property | Description |
|---|---|
| Generic Name | This compound [2] |
| CAS Registry Number | 121915-83-1 [2] [3] |
| Molecular Formula | C₃₄H₅₈Ca₃N₈O₁₄ [2] [3] |
| Molecular Weight | 923.1 g/mol [2] [3] |
| IUPAC Name | tricalcium; 2-[4,7-bis(carboxylatomethyl)-10-(2-hydroxypropyl)-1,4,7,10-tetrazacyclododec-1-yl]acetate [2] |
| FDA UNII | RPH56VWA1A [2] |
A primary method for producing this compound involves using the active pharmaceutical ingredient (API) Gadoteridol itself as a starting material. This process, outlined in patent US20210284614A1, can be a critical control point for ensuring batch consistency [1].
The following diagram illustrates this two-step manufacturing workflow:
This process is described as being simpler and more economical than alternative synthetic routes [1].
Based on the manufacturing process, here are potential failure points and investigative questions to form the basis of your troubleshooting guides.
| Consistency Challenge | Potential Root Cause | Investigative Questions & Actions |
|---|
| Purity & Impurity Profile | Incomplete removal of gadolinium during decomplexation [1]. | Check: Analyze for residual gadolinium using ICP-MS. Action: Optimize decomplexing agent concentration, reaction time, and ion-exchange resin capacity. | | | Inefficient purification after decomplexation [1]. | Check: Monitor impurity levels after nanofiltration. Action: Validate nanofiltration membrane specifications (e.g., MWCO), and optimize pressure and feed flow rates. | | Yield & Process Efficiency | Low conversion in the complexation step. | Check: Monitor reaction completion (e.g., by HPLC). Confirm calcium salt is fully dissolved and reactive. Action: Optimize stoichiometry, pH, temperature, and mixing efficiency during complexation. | | Crystallization & Physical Properties | Inconsistent crystal form or particle size. | Check: Characterize crystal morphology (e.g., by XRD) and particle size distribution. Action: Standardize crystallization parameters: cooling rate, solvent system, and seeding procedure. |
To create effective troubleshooting guides and FAQs, you can build upon the framework above:
Here is the fundamental information for understanding the synthesis of this compound, as disclosed in a patent [1].
| Aspect | Description |
|---|---|
| Chemical Name | This compound [2] |
| Role | Excipient (Inactive Ingredient) in gadolinium-containing contrast agents (e.g., ProHance) [1] [2] |
| Function | Calcium complex of an excess complex-forming ligand (Teridol) to prevent release of toxic free gadolinium [1]. |
| Starting Material | Gadoteridol (Gadolinium complex) [1] |
| Key Process Steps | 1. Decomplexation: React Gadoteridol with a decomplexing agent (organic acid and ion exchange resin) to obtain Teridol. 2. Purification: Remove impurities using a nanofilter to achieve high purity. 3. Complexation: React purified Teridol with a calcium source (e.g., Calcium carbonate) to form Calteridol. 4. Crystallization: Crystallize to obtain the final high-purity product [1]. |
Q: What is the primary goal of the this compound synthesis process? A: The primary goal is to produce this compound with high purity through a simple and economical process. The method aims to prevent the release of toxic gadolinium ions in contrast agents by ensuring a safe calcium complex is present [1].
Q: What are the critical steps for ensuring high yield and purity? A: Based on the patent, two steps are critical:
Q: What calcium source is used in the process? A: The patent specifies the use of calcium carbonate to provide the calcium ions for the final complexation reaction with Teridol [1].
The following diagram illustrates the sequence of steps involved in the synthesis of this compound from Gadoteridol, as per the patent description [1].
The table below outlines potential issues and suggestions based on the disclosed process. Note that specific quantitative data for yield optimization was not available in the search results.
| Problem | Possible Cause | Suggested Action |
|---|---|---|
| Low Final Product Purity | Incomplete removal of gadolinium or other impurities from the Teridol intermediate. | Verify the efficiency of the ion exchange resin and consider the contact time/resin capacity. Ensure the nanofilter specifications are appropriate for the molecular weight of the impurities [1]. |
| Low Overall Yield | Inefficient decomplexation step or losses during filtration and crystallization. | Optimize the concentration and type of organic acid used for decomplexation. Review the crystallization conditions (solvent, temperature, cooling rate) to improve crystal formation and recovery [1]. |
While explicit strategies are not detailed, the patent implies that focusing on the following parameters is essential for process improvement [1]:
This compound is a calcium complex used in the pharmaceutical industry. Its primary identified use is as an excipient (an inactive ingredient) in the gadolinium-based MRI contrast agent ProHance (gadoteridol), which is marketed by Bracco Diagnostics Inc [1]. In this context, it functions as a stabilizing agent. An excess of the complex-forming ligand is used in its calcium salt form to prevent the release of free gadolinium ions, thereby improving the safety profile of the contrast agent [2].
The following diagram outlines a patented method for producing this compound, which includes a key solvent recovery and purification step.
The synthesis begins with Gadoteridol, the active pharmaceutical ingredient (API) of ProHance [2] [3]. A decomplexing agent (e.g., an organic acid and an ion-exchange resin) is used to remove the gadolinium ion, yielding the free organic ligand, Teridol [2]. The critical purification and solvent recovery step involves passing the Teridol solution through a nanofilter to remove impurities and likely to facilitate solvent recovery [2]. The purified Teridol is then reacted with calcium carbonate and crystallized to yield the final high-purity this compound product [2].
While not specific to this compound, recent research highlights key challenges and factors in optimizing solvent recovery for similar chemical processes, particularly in the separation of rare-earth elements.
The table below summarizes the effects of different Polar Molecular Organic Solvents (PMOS) on separation processes, which is a key consideration for recovery optimization [4].
| Solvent | Dielectric Constant | Impact on Process Efficiency | Key Challenge for Recovery |
|---|---|---|---|
| Ethanol | Low | Increases metal ion sorption efficiency [4] | Significant mutual miscibility and potential for extractant loss [4] |
| Ethylene Glycol | Medium | Moderate efficiency | High boiling point complicates distillation |
| Formamide | High | Lower metal ion sorption efficiency [4] | High water solubility and boiling point |
| Methanol | Low | Increases metal ion sorption efficiency [4] | High volatility and flammability |
A major challenge in processes using these solvents is mutual miscibility, where the solvent and the aqueous/organic phase mix, leading to losses [4]. Furthermore, in processes involving specialized resins, the active functional molecules can leach out, especially when using ethanolic solutions, reducing the effectiveness of the resin and contaminating the solvent stream [4].
Based on the available information, here are some potential issues and general guidance.
FAQ 1: Why is solvent recovery important in the production of this compound?
FAQ 2: What is a common challenge when recovering solvents like ethanol?
Troubleshooting Guide: Low Solvent Recovery Yield
| Observed Problem | Potential Cause | Suggested Investigation |
|---|---|---|
| Low solvent recovery yield | High mutual miscibility with aqueous phase | Test solvents with different dielectric constants [4] |
| Solvent purity compromised after recovery | Leaching of compounds from ion-exchange/resins | Analyze for leached extractants (e.g., Aliquat 336, TODGA) [4] |
| Degradation of final product | Contaminants in recycled solvent | Implement stricter purification (e.g., activated carbon, redistillation) between batches |
To address the lack of specific data, here is a proposed experimental methodology you can use to optimize solvent recovery, based on general principles from the search results.
Objective: To evaluate and optimize the recovery and purity of ethanol from the Teridol purification stream.
Materials:
Methodology:
This compound is a chemical compound used in pharmaceutical preparations. According to a research paper, it is a component of ProHance, an MRI contrast agent, where it functions as a calcium-sequestering agent [1]. The formulation is listed as containing "0.23 mg this compound" per mL [1]. Beyond this identification, the search results do not contain detailed information about its synthesis or production process.
Without access to proprietary process data, a practical approach is to implement a general framework for energy reduction in chemical production, which can be adapted for this compound. The core of this framework involves measuring, analyzing, and optimizing the major energy-consuming operations.
The table below outlines key areas to investigate:
| Process Area | Energy Reduction Strategy | Potential Considerations for this compound |
|---|---|---|
| Reaction & Separation | Optimize reaction parameters (temp, pressure, catalysts); improve separation efficiency (e.g., membrane filtration vs. distillation). | Identify and optimize the most energy-intensive (e.g., high temp/pressure) calcination or separation step [2]. |
| Heat Integration | Apply Pinch Analysis to minimize heating/cooling needs; use heat exchangers to capture and reuse waste heat. | Recover heat from exothermic reactions (e.g., carbonation [2]) to pre-heat feed streams or for other plant uses. |
| Process Intensification | Explore continuous processing over batch; use alternative energy sources (e.g., microwave, ultrasound). | A solar-driven calcination step could replace fossil fuel-based heating, drastically reducing associated emissions [3]. |
| Utility & Auxiliary Systems | Optimize compressed air systems; use variable frequency drives (VFDs) on motors; improve insulation. | Focus on energy consumption in grinding, mixing, and fluidizing operations, common in calcium-based processes [2]. |
Based on common challenges in chemical engineering and the snippets of information available, here is a sample troubleshooting guide.
Q1: How can we reduce the high energy demand of the calcination (thermal decomposition) step?
Q2: Our sorbent (e.g., limestone) reactivity decreases over multiple cycles, increasing energy use for regeneration.
To systematically investigate energy reduction, particularly for a high-temperature step like calcination, you could follow this experimental workflow, which visualizes the "measure-analyze-optimize" cycle:
The following table summarizes key in vitro stability data for Gadoteridol and other macrocyclic Gadolinium-Based Contrast Agents (GBCAs), including the novel agent Gadoquatrane. The data demonstrates how Gadoteridol compares in terms of kinetic inertness [1] [2].
| Contrast Agent | Type | Dissociation Half-life at pH 1.2 | Released Gd³⁺ in Human Plasma after 15 days |
|---|---|---|---|
| Gadoquatrane | Macrocyclic (Tetrameric) | 28.6 days | Not detected [1] [2] |
| Gadopiclenol | Macrocyclic | 14.2 days | 0.20% [1] [2] |
| Gadoterate | Macrocyclic | 2.7 days | Not detected [1] [2] |
| Gadobutrol | Macrocyclic | 14.1 hours | 0.12% [1] [2] |
| Gadoteridol | Macrocyclic | 2.2 hours | 0.20% [1] [2] |
The data shows that while all macrocyclic agents are highly stable, Gadoteridol has the shortest dissociation half-life under harsh acidic conditions among the agents listed. However, in a physiologically relevant environment (human plasma, pH 7.4), its release of free gadolinium after 15 days was minimal and on par with Gadopiclenol [1] [2].
Here are the methodologies used to generate the key stability data, which you can reference for your guide.
This test measures the complex's resistance to dissociation under extreme acidic conditions, simulating transmetallation challenges in the body [1].
This assay evaluates complex stability under physiologically relevant conditions [1].
This test evaluates whether physical stress from ultrasound can cause complex dissociation [3] [4].
For your comparison guide, here are the core stability points to highlight about Gadoteridol:
This compound is a calcium complex of 10-(2-hydroxy-propyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid, used in scientific preparations as a magnetic resonance imaging (MRI) contrast agent [1]. Its utility hinges on the fundamental competitive binding dynamics of the calcium ion (Ca²⁺).
The table below summarizes the key biological and physicochemical properties of calcium that govern its competitive interactions with other metals [2] [3].
| Property | Description & Relevance to Competitive Binding |
|---|---|
| Biological Role | Universal intracellular signal; regulates enzyme activity, muscle contraction, neurotransmission, and more [2]. |
| Concentration Gradient | Maintained at ~10,000x higher concentration extracellularly (~1.5 mM) than in the cytosol (~100 nM) [3]. |
| Coordination Chemistry | Flexible coordination number (4-8) and irregular geometry, allowing adaptation to diverse protein binding pockets [3]. |
| Binding Kinetics | Rapid binding and release kinetics, suitable for fast cellular signaling [3]. |
The most significant and well-studied competitive relationship is between Ca²⁺ and magnesium (Mg²⁺). Despite Mg²⁺ having a higher charge density, many proteins, like Transglutaminase 2 (TG2) and EF-hand proteins, selectively bind Ca²⁺. The following diagram illustrates the competitive binding process between these ions for a protein's binding site.
The selectivity for Ca²⁺ is dictated by the many-body polarization effect [4]. In a tightly packed protein binding pocket with multiple negatively charged residues:
Competition is also observed at a functional level, as in the enzyme Transglutaminase 2 (TG2):
The search results point to methodologies used to probe the competitive binding interactions you are interested in.
The table below summarizes the available stability constant (log K) data for the calcium complexes of DOTA and the closely related compound Calcobutrol.
| Complex / Ligand | Metal Ion | log K (Stability Constant) | Experimental Conditions |
|---|---|---|---|
| DOTA Complex [1] | Ca²⁺ | Not specifically given, but implied to be low | pH-potentiometric titrations (25°C, 0.1 M KCl) |
| Calcobutrol [2] [3] | Ca²⁺ | 10.3 | pH-potentiometric titrations (25°C, 0.1 M KCl) |
| Gadobutrol (Gd³⁺) [2] | Gd³⁺ | Log K is much higher than Calcobutrol's | Information derived from patent context |
The stability constants for these complexes are typically determined through pH-potentiometric equilibrium titrations [2] [3]. Here is a generalized workflow for this methodology:
Key Protocol Details:
While a direct comparison with Calteridol calcium is not possible, the available data provides critical insights:
The stability and behavior of calcium ions are highly dependent on the chemical environment. The table below summarizes the critical factors identified in the literature that are relevant to assessing calcium stability in a physiological context.
| Factor | Impact on Calcium Stability/Measurement | Key Findings |
|---|---|---|
| pH Level | Directly affects proportion of free (ionized) calcium; influences compound formation [1]. | Acidic pH increases free ionized calcium; alkaline pH promotes protein binding and complex formation, reducing free calcium [2] [3] [1]. |
| Anticoagulants | Chelate calcium ions, falsely lowering measured ionized calcium [2] [3]. | EDTA, citrate, oxalate cannot be used. Heparin can bind calcium; specific electrolyte-balanced heparin syringes are recommended [2] [3]. |
| Sample Handling | Anaerobic metabolism in samples alters pH, affecting calcium readings [2] [3]. | Serum (red top tubes) is preferred. Whole blood should be analyzed quickly. Samples must be sealed from air to prevent CO2 loss and pH change [2] [3]. |
| Presence of Calcium Ions | Can reduce availability of other ions via formation of insoluble compounds [1]. | Study on fluoride gels showed fluoride release was highest in calcium-free environments; calcium presence significantly reduced fluoride availability [1]. |
The methodologies from the search results provide a robust framework for designing stability studies. Here are detailed protocols for key experiments:
Protocol 1: Assessing Antibacterial Efficacy and pH Changes [4]
Protocol 2: Evaluating In-Vitro Drug Release [4]
Protocol 3: Measuring Ionized Calcium [2] [3]
Since direct data on Calteridol was unavailable, I have created a diagram that outlines the logical workflow and key relationships you would need to investigate to build a comprehensive comparison guide. This framework integrates the factors and methods from the search results.
To build a complete comparison guide, you may need to explore more specific data sources:
The table below synthesizes information about Calcitriol and two common alternatives, focusing on properties relevant to drug development.
| Property | Calcitriol | Calcium Carbonate | Natpara (Parathyroid Hormone) |
|---|---|---|---|
| Drug Class | Synthetic Vitamin D analog (Vitamins) [1] | Mineral Supplement [2] | Parathyroid Hormone [2] |
| Primary Indications | Hypocalcemia, Secondary Hyperparathyroidism in CKD, Hypoparathyroidism [3] [1] | GERD, Osteoporosis, Hypocalcemia, Indigestion [2] | Hypocalcemia, Hypoparathyroidism [2] |
| Mechanism of Action | Binds to Vitamin D Receptor (VDR), increasing intestinal calcium absorption, renal calcium reabsorption, and bone calcium resorption [3]. | Provides elemental calcium to correct deficiencies; absorption is influenced by calcitriol [4] [5]. | Recombinant human PTH; replaces endogenous PTH to regulate calcium and phosphate levels [2]. |
| Key Pharmacokinetics | • Half-life: ~8 hours [2] • Peak serum concentration: 3-6 hours[c.citation:1] • Protein binding: ~99.9% [3] | Information not specified in search results. | • Half-life: ~3 hours [2] | | Common Dosage Forms | Oral capsule, Injectable solution, Oral liquid, Topical ointment [3] [2] [1] | Chewable tablet, Oral tablet, Compounding powder [2] | Subcutaneous powder for injection [2] | | Critical Stability & Handling Notes | • Protect from prolonged light exposure [3]. • Store at room temperature away from moisture and heat [1]. | Information not specified in search results. | Information not specified in search results. |
While direct stability protocols are unavailable, research into Calcitriol's mechanism provides methodologies for studying its effects.
Calcitriol's biological function is mediated through complex calcium signaling pathways. The following diagram outlines the primary pathways regulating calcium homeostasis, which are fundamental to understanding the drug's pharmacological effects.
Beyond the primary homeostasis pathway, intracellular calcium acts as a key second messenger. The diagram below illustrates major signaling pathways that regulate critical cellular processes, which can be areas of investigation for compounds affecting calcium signaling.
To find the specific information you need on "Calteridol" and ionic strength effects, I suggest the following steps:
Enthalpy-entropy compensation (EEC) is a widely observed thermodynamic phenomenon where, for a series of related molecular interactions, more favorable (more negative) enthalpy changes (ΔH) are counterbalanced by less favorable (more negative) entropy changes (TΔS), resulting in minimal net change in the binding free energy (ΔG) [1]. This can frustrate drug design efforts, as engineered enthalpic gains may be offset by entropic penalties [1].
There is active debate in the scientific community regarding its origins. Some argue it is a real physical effect, potentially linked to solvent reorganization, particularly of water molecules, upon binding [2]. Others contend it can be a statistical artifact, arising from measurement errors or from studying systems where the range of observable free energy changes (ΔG) is inherently small [1] [3].
The table below summarizes thermodynamic data for calcium binding to Gly-Tyr and Tyr-Gly dipeptides, which serves as an excellent example of EEC. This data can be a reference point for the expected magnitude and behavior of parameters you might investigate for calteridol calcium [4].
| Dipeptide & Form | Association Constant, Kass (M-1) | Enthalpy Change, ΔH⁰ (kJ·mol-1) | Conditions (pH, Temp) |
|---|---|---|---|
| Gly-Tyr (Zwitterion) | 22 | -46 | pH of milk, 25°C |
| Tyr-Gly (Mononegative) | 32 | -38 | pH of milk, 25°C |
A linear enthalpy-entropy compensation plot (with a high correlation coefficient, r² = 0.99) was observed for calcium binding across the acid/base forms of these dipeptides. This compensation helps maintain relatively consistent calcium bioavailability despite changes in pH and the distribution of dipeptide forms [4].
The following methodology, adapted from the dipeptide study, provides a template for the type of experiments required to generate EEC data [4]:
Based on the available information, here is a structured approach to create the guide you need:
The diagram below maps the conceptual and experimental workflow for investigating EEC, which underpins the research process.
The table below summarizes the key characteristics of Calcium Disodium EDTA and Calcium Trisodium DTPA (Pentetate) based on the information obtained.
| Feature | Calcium Disodium EDTA | Calcium Trisodium DTPA (Pentetate) |
|---|---|---|
| Primary Indication | Oral chelation for heavy metals in arterial plaque [1] | Treatment of internal contamination with radioactive elements (plutonium, americium, curium) [2] |
| Mechanism of Action | Binds to heavy metals in calcified arterial plaque, facilitating their excretion and releasing calcium for metabolic reuse [1] | Forms stable, water-soluble complexes with transuranium radionuclides, promoting their excretion primarily in urine [2] |
| Administration Routes | Oral [1] | Intravenous, Nebulized inhalation [2] |
| Safety Profile & Warnings | Long history of safe use; lowest toxicity profile among EDTA forms [1] | Can deplete essential trace metals (e.g., zinc, magnesium); may exacerbate asthma when nebulized [2] |
| Clinical Considerations | Targets lead and other heavy metals within calcified metabolic waste [1] | Most effective when administered within 24 hours of contamination; not for decorporation of other radiocontaminants like radioactive iodine [2] |
For researchers needing to verify or study calcium binding, complexometric titration with EDTA is a standard method. The following workflow details the experimental protocol for determining calcium ion concentration in a solution, which can serve as a foundational assay for comparing chelator efficacy [3].
Detailed Experimental Steps:
For your guide to be comprehensive, locating information on this compound is essential. I suggest the following approaches:
The table below summarizes key parameters for ProHance (gadoteridol) and its competitors, based on data from clinical studies, reviews, and official product information [1] [2] [3].
| Parameter | ProHance (Gadoteridol) | Gadoterate Meglumine | Gadopiclenol | Mn-DPDP (Manganese-based) |
|---|---|---|---|---|
| Generic Name / Active Ingredient | Gadoteridol [4] | Gadoterate meglumine [2] | Gadopiclenol [2] | Mangafodipir trisodium [5] |
| Chemical Class | Macrocyclic, Non-ionic [4] | Macrocyclic, Ionic [1] | Macrocyclic, High-relaxivity [3] | Manganese chelate [5] |
| Standard Clinical Dose | 0.1 mmol/kg [4] | 0.1 mmol/kg [2] | 0.05 mmol/kg (Half the standard dose) [2] | Not precisely specified (historical agent) |
| Primary FDA-Indicated Use | Brain, spine, whole body [4] | CNS lesions [1] | CNS & body (approved 2022) [3] | Liver (withdrawn) [5] |
| T1 Relativity (Approx.) | Reference value | Similar to gadoteridol [1] | ~2x higher than conventional agents [3] | Similar to early Gd agents [5] |
| Safety & Retention Profile | Macrocyclic stability; low risk of NSF; Gd retention documented [6] [4] | Macrocyclic stability; favorable safety profile [1] [6] | Macrocyclic stability; allows for lower Gd dose [2] [3] | Mn2+ release can cause toxicity (manganism); no longer marketed [5] |
To ensure objectivity, here is a summary of the experimental designs from which the comparative data is drawn.
Intraindividual Pediatric Comparison (Gadopiclenol vs. Gadoterate Meglumine) [2]
Stability and Toxicity Assessments [6] [5]
The field of MRI contrast is evolving, with a strong focus on improving safety and efficacy [1] [3].